2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Description
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS RN: 6866-57-5) is a fluorinated benzimidazole derivative with the molecular formula C₉H₅F₃N₂O₂ and a molecular weight of 230.14 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group at the 7-position of the benzimidazole core. This compound is synthesized via cyclocondensation of 1,2-phenylenediamine with trifluoroacetic acid (CF₃COOH) under reflux conditions in the presence of hydrochloric acid . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science . It is commercially available as a research chemical, with purity levels up to 95% .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGKNIWVMZCKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349580 | |
| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6866-57-5 | |
| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Cyclization of o-Phenylenediamine
This approach involves condensing o-phenylenediamine with trifluoroacetic acid in the presence of BF₃·OEt₂ as a catalyst.
-
- Mix o-phenylenediamine with trifluoroacetic acid in propylene glycol.
- Heat the mixture at 110°C for 6 hours.
- Add CH₂Cl₂ to the reaction mixture and wash with water.
- Purify the crude product using silica gel column chromatography.
Outcome :
High yield of the benzimidazole core with the trifluoromethyl group positioned at the desired location.
Method 2: Refluxing in Organic Solvents
This method employs dimethylformamide as a solvent and triethylamine as a base.
-
- Dissolve the precursor compounds in DMF.
- Add triethylamine and heat under reflux conditions for several hours.
- Cool to room temperature, acidify with HCl, and extract using ethyl acetate.
Outcome :
Formation of pure carboxylic acid derivatives after solvent evaporation and recrystallization.
Method 3: Palladium-Catalyzed Coupling
A palladium-catalyzed reaction is used to introduce functional groups and enhance molecular complexity.
-
- Dissolve intermediate compounds in THF.
- Add tetrakistriphenylphosphine palladium (Pd(PPh₃)₄) and copper iodide as catalysts.
- React with trifluoromethyl-containing precursors under controlled conditions.
Outcome :
A highly functionalized benzimidazole derivative with improved yield and purity.
Reaction Optimization
To maximize yield and purity, researchers optimize reaction parameters such as:
-
- Use a slight excess (1.0–1.2 moles) of trifluoromethyl precursors relative to starting materials.
-
- Maintain precise heating to avoid decomposition or side reactions.
-
- Adjust catalyst quantities (e.g., BF₃·OEt₂ or DIC) to balance reaction speed and selectivity.
Data Table: Key Reaction Parameters
| Method | Solvent | Catalyst | Temperature | Duration | Purification Technique |
|---|---|---|---|---|---|
| Cyclization | Propylene glycol | BF₃·OEt₂ | 110°C | 6 hrs | Column chromatography |
| Refluxing | DMF | Triethylamine | ~80°C | ~12 hrs | Acidification + recrystallization |
| Palladium-Catalyzed | THF | Pd(PPh₃)₄ + CuI | Room temp | ~8 hrs | Extraction + silica gel column |
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of trifluoromethylated derivatives .
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure : The compound features a benzimidazole framework with a trifluoromethyl group, enhancing its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of 230.14 g/mol.
Reactions : The compound can undergo various chemical transformations, including:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Alters functional groups on the benzimidazole ring.
- Substitution : The trifluoromethyl group can participate in substitution reactions, leading to diverse derivatives.
Chemistry
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique properties allow chemists to explore new pathways in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Its ability to interact with various enzymes, including cytochrome P450, makes it a valuable candidate for studying metabolic pathways and drug interactions.
Medicine
The pharmacological properties of this compound have garnered attention for potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound show cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of the trifluoromethyl group enhances potency through improved lipophilicity and metabolic stability.
- Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases due to its interaction with specific biological targets.
Cytotoxicity Studies
Research has shown that this compound derivatives exhibit enhanced cytotoxicity against multiple cancer cell lines. For instance:
- MCF-7 Cell Line : The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating significant potency.
- Mechanistic Insights : Flow cytometry assays revealed that these compounds can induce apoptosis and arrest cell cycle progression at the G1 phase, highlighting their potential as anticancer agents.
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by the position and nature of substituents on the benzimidazole ring. Studies have established that:
- Trifluoromethyl groups are particularly beneficial for enhancing biological activity.
- Modifications to the structure can lead to variations in potency, providing insights into designing more effective therapeutic agents.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Essential for organic synthesis |
| Biology | Enzyme inhibition | Interacts with cytochrome P450 enzymes |
| Medicine | Antimicrobial, anticancer, anti-inflammatory | Significant cytotoxicity against cancer cell lines |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The benzimidazole ring can interact with various biological pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
2-Fluoro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic Acid (3e)
- Structure: A nitro (-NO₂) group at the 7-position and a trifluoromethyl group at the 5-position, with a benzoic acid moiety at the 6-position.
- Properties : Higher melting point (291.9°C) due to nitro group-induced crystallinity. The nitro group acts as a strong electron-withdrawing substituent, enhancing electrophilic reactivity .
- Applications: Potential use in high-temperature catalytic processes or as an intermediate in explosive materials .
Hydroxyphenylbenzimidazole Carboxylic Acids (BIMa, BIMb)
- Structure : BIMa (6-carboxylic acid) and BIMb (7-carboxylic acid) feature a 2-hydroxyphenyl substituent.
- Properties : The hydroxyl group introduces hydrogen-bonding capacity, improving solubility in polar solvents. BIMb’s 7-carboxylic acid position aligns with the target compound but lacks fluorination .
- Applications : Investigated as multi-target ligands for Alzheimer’s disease due to enhanced blood-brain barrier penetration .
Azilsartan (2-Ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic Acid)
- Structure : A complex derivative with ethoxy, biphenylmethyl, and oxadiazolone groups.
- Properties : Higher molecular weight (606.6 g/mol) and logP due to bulky substituents. The oxadiazolone moiety enhances angiotensin II receptor binding .
- Applications : FDA-approved antihypertensive drug (ARB class) .
Derivatives with Fluorinated Substituents
4,5-Difluoro-2-(2-hydroxy-2-methylpropyl)-1H-benzo[d]imidazole-7-carboxylic Acid
- Structure : Difluoro substituents at 4,5-positions and a hydroxypropyl group at the 2-position.
- Properties : Increased lipophilicity (logP ~2.8) compared to the trifluoromethyl analogue. The hydroxypropyl group improves aqueous solubility .
- Applications : Intermediate in kinase inhibitor synthesis for oncology .
RuII(pbic)(pic)₃ (2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic Acid Complex)
- Structure : Pyridyl group at the 2-position and carboxylic acid at the 7-position.
- Properties : The pyridyl group facilitates coordination with ruthenium, enabling catalytic water oxidation (TOF = 1,200 h⁻¹) .
- Applications : Molecular catalysts in renewable energy systems .
Positional Isomers and Functional Group Variations
Key Research Findings and Trends
Trifluoromethyl vs. Trichloromethyl : The trifluoromethyl group in the target compound offers superior metabolic stability compared to trichloromethyl analogues, which are prone to glutathione adduct formation .
Positional Effects : The 7-carboxylic acid group in the target compound and Azilsartan enables salt bridge formation in protein binding, critical for drug-receptor interactions .
Fluorination Impact: Difluoro-substituted derivatives exhibit enhanced bioavailability over non-fluorinated analogues but lower than trifluoromethyl variants due to reduced lipophilicity .
Biological Activity
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound notable for its trifluoromethyl group, which significantly influences its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 230.14 g/mol
- CAS Number : 6866-57-5
This compound is characterized by a benzimidazole framework, which is a common motif in many biologically active molecules.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective binding to biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzimidazole have shown cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | Data not specified |
| Other benzimidazole derivatives | MCF-7 | 0.48 - 2.78 |
| Doxorubicin (reference) | MCF-7 | 10.38 |
Studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of p53 pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression. For instance, P2Y14 receptor antagonists have shown promise in managing inflammatory conditions and cancer, suggesting that similar benzimidazole derivatives could be explored for enzyme inhibition .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that the presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of benzimidazole derivatives against multiple cancer cell lines, including MCF-7 and HCT-116 .
- Mechanistic Insights : Flow cytometry assays revealed that these compounds can arrest cell cycle progression at the G1 phase and induce apoptosis in a dose-dependent manner .
- Structure-Activity Relationship (SAR) : Analysis of various substituted benzimidazoles has indicated that the position and nature of substituents significantly affect their biological activity, with trifluoromethyl groups being particularly beneficial for enhancing potency against cancer cells .
Q & A
Basic: What spectroscopic techniques are used to characterize 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid, and how do they confirm its structure?
Key techniques include ¹H/¹³C NMR to identify aromatic protons and trifluoromethyl groups, FT-IR to confirm carboxylic acid (-COOH) and C-F stretches (1,100–1,350 cm⁻¹), and mass spectrometry (MS) to verify the molecular ion peak (m/z 230.14) . High-resolution MS (HRMS) further validates the molecular formula (C₉H₅F₃N₂O₂) . Purity is confirmed via HPLC with retention time matching reference standards .
Basic: What is a standard synthetic route for this compound?
A common method involves refluxing 1,2-phenylenediamine derivatives with trifluoroacetic acid (CF₃COOH) and a catalytic amount of HCl under nitrogen. For example, 1,2-phenylenediamine reacts with CF₃COOH in HCl to form the benzimidazole core, followed by carboxylation at the 7-position. Purification via silica gel chromatography (ethyl acetate/hexane) yields the final compound .
Basic: How is purity assessed during synthesis?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. TLC (silica gel, ethyl acetate:methanol 9:1) monitors reaction progress. Melting point analysis (e.g., 248°C) and ¹H NMR integration (absence of impurity peaks) further confirm purity .
Advanced: How are desethyl and amide impurities controlled during synthesis?
Desethyl (VI) and amide (VII) impurities arise from incomplete cyclization or side reactions. Strict stoichiometric control of CF₃COOH and HCl minimizes side products. Recrystallization (e.g., using THF/water) and column chromatography (ethyl acetate with 0.1% acetic acid) selectively remove these impurities. Purity is validated via LC-MS to ensure <0.1% impurities .
Advanced: How can derivatives of this compound be designed for EGFR inhibition?
Derivatives are synthesized by substituting the trifluoromethyl group with electron-withdrawing groups (e.g., -Cl, -NO₂) or modifying the carboxylic acid to amides. In-silico docking (AutoDock Vina) predicts binding affinity to EGFR’s kinase domain. ADMET analysis (SwissADME) evaluates bioavailability and toxicity. For example, 2-phenyl derivatives showed IC₅₀ values <10 μM in cytotoxicity assays .
Advanced: How can reaction yields be optimized in multi-step syntheses?
- Catalyst optimization : Use Pd(OAc)₂ with triphenylphosphine for Suzuki couplings (e.g., biphenyl integration) .
- Solvent selection : THF/NaHCO₃ buffer improves carboxylation efficiency .
- Temperature control : Reflux at 80–90°C minimizes side reactions .
- In-line monitoring : FT-IR tracks intermediate formation .
Advanced: How does storage condition affect compound stability?
The compound is hygroscopic and degrades under light. Stability studies (ICH guidelines) recommend storage in amber vials at -20°C under nitrogen. Accelerated degradation studies (40°C/75% RH for 6 months) show <5% degradation when sealed with desiccants .
Advanced: How to resolve contradictions in synthetic methods across literature?
For example, conflicting reports on carboxylation steps can be addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
